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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of tin(II) bromide (SnBr₂) as a doping agent in semiconductor materials, with a

primary focus on perovskite solar cells (PSCs). The inclusion of SnBr₂ has been demonstrated

to significantly enhance device performance and stability.

Introduction
Tin(II) bromide is a versatile inorganic compound increasingly used in the fabrication of high-

efficiency semiconductor devices. In the context of perovskite solar cells, SnBr₂ serves multiple

crucial functions, including acting as a dopant to modify electronic properties, a defect

passivator, and a crystallization modulator. Its primary application lies in both lead-based and

tin-based perovskite absorbers to improve power conversion efficiency (PCE) and operational

stability. The facile oxidation of Sn²⁺ to Sn⁴⁺ in tin-based perovskites, a major source of

instability and performance degradation, can be mitigated by the introduction of SnBr₂. In lead-

based systems, it can be used to tune the bandgap and improve charge transport.

Key Applications and Mechanisms of Action
The primary application of SnBr₂ doping is in the absorber layer of perovskite solar cells. The

key mechanisms through which SnBr₂ enhances device performance are:
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Improved Film Morphology: The addition of SnBr₂ to the precursor solution can lead to the

formation of more continuous and pinhole-free perovskite films. This improved morphology

reduces charge carrier recombination at grain boundaries and enhances charge transport.[1]

Band Structure Modification: SnBr₂ doping can alter the energy levels of the perovskite

material. For instance, in CsPbBr₃, it has been shown to shift the valence band energy level,

leading to better energy level alignment with the hole transport layer and facilitating more

efficient hole extraction.[2]

Defect Passivation: SnBr₂ can passivate various defects within the perovskite crystal lattice,

such as halide vacancies. This reduces non-radiative recombination pathways, thereby

increasing the open-circuit voltage (Voc) and short-circuit current density (Jsc).

Suppression of Tin Oxidation: In tin-based perovskites, the presence of excess SnBr₂ can

help to suppress the oxidation of Sn²⁺ to Sn⁴⁺, which is a primary degradation pathway.[3]

Reduced Energetic Disorder: Doping with tin halides like SnBr₂ can decrease the electronic

disorder at the band edges of the perovskite material, leading to improved charge carrier

dynamics.[3]

Quantitative Data on Performance Enhancement
The following tables summarize the quantitative effects of SnBr₂ doping on the performance of

various perovskite solar cell architectures.

Table 1: Effect of SnBr₂ Doping on CsPbBr₃ Perovskite Solar Cell Performance

Sn Doping
Concentration
(%)

Power
Conversion
Efficiency
(PCE) (%)

Open-Circuit
Voltage (Voc)
(V)

Short-Circuit
Current
Density (Jsc)
(mA/cm²)

Fill Factor (FF)

0 6.87 1.33 7.08 0.73

0.1 8.26 1.39 8.25 0.72

0.2 8.95 1.41 8.85 0.72

0.3 7.43 1.35 7.65 0.72
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Data extracted from a study on direct deposition of Sn-doped CsPbBr₃.[1]

Table 2: Comparison of Tin(II) Halide Additives in FASnI₃ Perovskite Solar Cells

Additive
Urbach Energy
(EU) (meV)

Intrinsic Carrier
Density (Ni) (cm⁻³)

Power Conversion
Efficiency (PCE)
(%)

None 37 - -

SnF₂ 19 9.05 x 10¹⁵ Highest

SnCl₂ 30 1.38 x 10¹⁶ Medium

SnBr₂ 33 1.11 x 10¹⁶ Lowest

Data extracted from a study on defect modulation in FASnI₃ perovskite solar cells.[3]

Table 3: Effect of Sn Content on the Performance of CH₃NH₃Pb₁₋ₓSnₓI₃ Solar Cells

Sn Content (x)

Power
Conversion
Efficiency
(PCE) (%)

Open-Circuit
Voltage (Voc)
(V)

Short-Circuit
Current
Density (Jsc)
(mA/cm²)

Fill Factor (FF)
(%)

0 22.49 0.85 35.45 74.78

0.25 22.72 0.83 36.78 74.78

0.50 23.00 0.80 38.23 74.78

0.75 22.61 0.78 38.54 74.78

1.00 22.38 0.77 38.67 74.78

Data extracted from a study on the optimization of tin-doped hybrid perovskite solar cells.[4]
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Protocol 1: Synthesis of Sn-Doped CsPbBr₃ Perovskite
Powder and Film Deposition by Thermal Evaporation
This protocol is adapted from a study on the direct deposition of Sn-doped CsPbBr₃.[5]

Materials:

Cesium bromide (CsBr)

Lead(II) bromide (PbBr₂)

Tin(II) bromide (SnBr₂)

Dimethyl sulfoxide (DMSO), anhydrous

Hydrobromic acid (HBr)

Ethanol

Fluorine-doped tin oxide (FTO) coated glass substrates

Titanium isopropoxide

TiCl₄

Equipment:

Flask and magnetic stirrer

Centrifuge

Vacuum drying oven

Ultrasonic bath

Spin-coater

Tube furnace or hotplate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8694008/
https://www.benchchem.com/product/b8816711?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8816711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermal evaporation system

Procedure:

Part A: Synthesis of Sn-Doped CsPbBr₃ Powder

In a flask, combine CsBr (1.9 mmol), PbBr₂ (1.9 mmol, adjusted for desired doping level),

and the desired molar percentage of SnBr₂.

Add 3 mL of DMSO to the flask.

Stir the mixture vigorously for 30 minutes until the solution becomes transparent.

While stirring continuously, add 3 mL of HBr dropwise to the solution.

Continue stirring for 1 hour to induce crystallization of the Sn-doped CsPbBr₃.

Wash the resulting precipitate three times with ethanol to remove unreacted precursors. Use

centrifugation to separate the precipitate from the supernatant.

Dry the precipitate overnight in a vacuum drying oven at a moderate temperature.

Part B: Solar Cell Fabrication

Clean the FTO substrates sequentially in an ultrasonic bath with detergent, deionized water,

acetone, and ethanol.

Deposit a compact TiO₂ layer by spin-coating a titanium isopropoxide precursor solution at

2000 rpm for 40 seconds, followed by annealing at 500°C for 30 minutes.

Treat the substrates with a 40 mM TiCl₄ solution and anneal again at 500°C for 30 minutes.

Place the synthesized Sn-doped CsPbBr₃ powder in a heating boat within a thermal

evaporation system and fix the FTO/TiO₂ substrates on the holder.

Evacuate the chamber to a pressure of 8 x 10⁻⁴ Pa.

Heat the source to deposit a perovskite film at a rate of ~0.5 Å/s.
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Anneal the deposited film at 250°C in air for 10 minutes.

Deposit a carbon electrode layer via screen printing or another suitable method.

Protocol 2: Spin-Coating of a Tin-Based Perovskite
(FASnI₁.₅Br₁.₅) Film
This protocol is a general procedure for the solution-based deposition of a mixed halide tin

perovskite.

Materials:

Formamidinium iodide (FAI)

Tin(II) iodide (SnI₂)

Tin(II) bromide (SnBr₂)

Dimethyl sulfoxide (DMSO), anhydrous

Substrates (e.g., FTO or ITO coated glass)

0.2 µm PTFE syringe filters

Equipment:

Glovebox with an inert atmosphere (e.g., nitrogen)

Magnetic stirrer and hotplate

Spin-coater

Ultrasonic bath

Procedure:

Substrate Preparation: Clean the substrates sequentially in an ultrasonic bath with detergent,

deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b8816711?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8816711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


stream of nitrogen. Treat the substrates with UV-ozone for 15 minutes immediately before

use.

Precursor Solution Preparation (inside a glovebox):

Prepare a 0.3 M precursor solution by dissolving stoichiometric amounts of FAI, SnI₂, and

SnBr₂ in anhydrous DMSO. For a FASnI₁.₅Br₁.₅ solution, dissolve FAI, SnI₂, and SnBr₂ in

a 1:0.5:0.5 molar ratio.

Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

Filter the precursor solution through a 0.2 µm PTFE syringe filter before use.

Film Deposition (inside a glovebox):

Preheat the substrates on a hotplate at 75°C.

Dispense an adequate amount of the hot precursor solution onto the substrate to cover

the entire surface.

Spin-coat the precursor solution at 1500 rpm for 30 seconds with a ramp rate of 1500

rpm/s.

Annealing:

Immediately transfer the spin-coated films to a hotplate preheated to 100°C.

Anneal the films for 10 minutes.

Cooling and Storage:

Allow the films to cool down to room temperature inside the glovebox.

Store the films in a dry, inert atmosphere.
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Experimental Workflow for SnBr₂-Doped Perovskite
Solar Cell Fabrication

Precursor Synthesis
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Perovskite Deposition
(Thermal Evaporation or Spin Coating)

Doped Perovskite Powder

Substrate Cleaning ETL Deposition (TiO2) Annealing HTL/Electrode Deposition
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Caption: Workflow for the synthesis and fabrication of SnBr₂-doped perovskite solar cells.

Mechanism of Performance Enhancement by SnBr₂
Doping
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Effects of SnBr2 Doping

Performance Outcomes
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Caption: Logical flow of how SnBr₂ doping enhances perovskite solar cell performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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